molecular formula C24H24N2O2 B241690 N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide

N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide

Cat. No. B241690
M. Wt: 372.5 g/mol
InChI Key: XBJNMPRSTJWGTM-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising tool for further investigation.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide involves its ability to bind to specific target proteins and modulate their activity. This compound has been shown to interact with a number of different proteins, including kinases and phosphatases, and to affect their function in a variety of ways.
Biochemical and Physiological Effects:
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of enzyme activity, modulation of cell signaling pathways, and induction of apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide in lab experiments include its unique mechanism of action, its ability to modulate specific target proteins, and its potential as a tool for drug discovery and development. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for specialized equipment and expertise to work with it.

Future Directions

There are many potential future directions for research on N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide. These include further studies of its mechanism of action and biochemical and physiological effects, as well as investigations into its potential as a therapeutic agent for a variety of diseases and conditions. Additionally, there is potential for the development of new synthetic methods and modifications of this compound to improve its properties and expand its utility in scientific research.

Synthesis Methods

The synthesis of N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-methoxy-1-naphthylamine, which is then reacted with 2,3-dimethylindole to form the key intermediate. This intermediate is then treated with acetic anhydride to form the final product.

Scientific Research Applications

N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide has been used in a variety of scientific research applications, including studies of cell signaling pathways, enzyme inhibition, and protein-protein interactions. This compound has been shown to have potential as a tool for drug discovery and development, as well as for basic research in biochemistry and molecular biology.

properties

Product Name

N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

(2Z)-N-(4-methoxynaphthalen-1-yl)-2-(1,3,3-trimethylindol-2-ylidene)acetamide

InChI

InChI=1S/C24H24N2O2/c1-24(2)18-11-7-8-12-20(18)26(3)22(24)15-23(27)25-19-13-14-21(28-4)17-10-6-5-9-16(17)19/h5-15H,1-4H3,(H,25,27)/b22-15-

InChI Key

XBJNMPRSTJWGTM-JCMHNJIXSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C

SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C

Origin of Product

United States

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